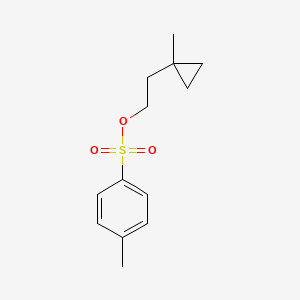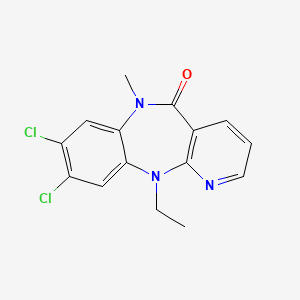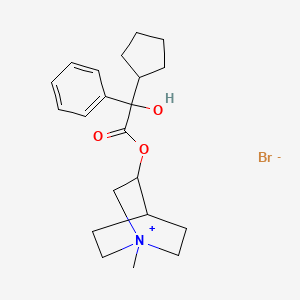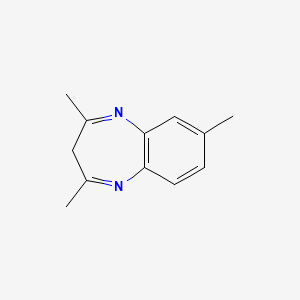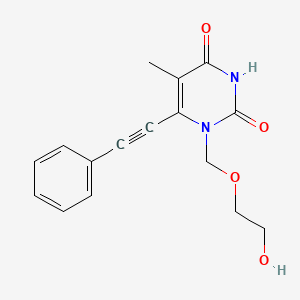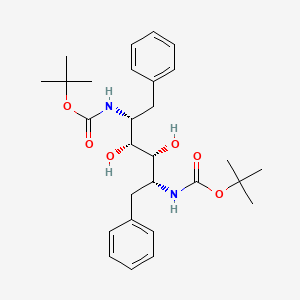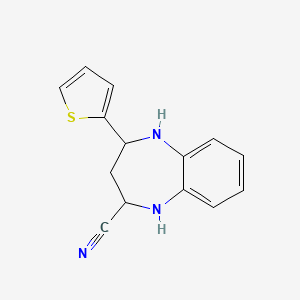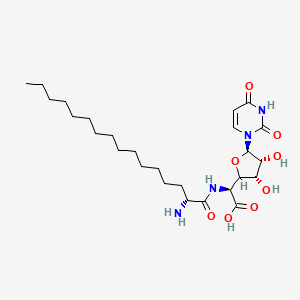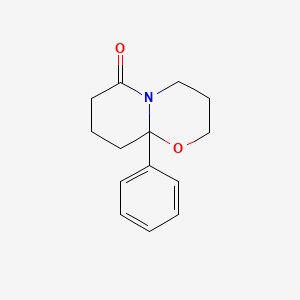
Physostigmine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physostigmine hydrobromide is a cholinesterase inhibitor derived from the Calabar bean, also known as Physostigma venenosum. It is a parasympathomimetic alkaloid that is used primarily in the treatment of glaucoma and anticholinergic toxicity. This compound is known for its ability to cross the blood-brain barrier, making it effective in treating central nervous system effects caused by anticholinergic drug overdoses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Physostigmine hydrobromide can be synthesized through several methods. One common synthetic route involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrobromide salt. The reaction conditions typically involve the use of hydrobromic acid to form the hydrobromide salt from the base compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Calabar bean, followed by purification and conversion to the hydrobromide salt. The process is optimized to ensure high yield and purity, often involving multiple steps of extraction, crystallization, and filtration .
Análisis De Reacciones Químicas
Types of Reactions: Physostigmine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the physostigmine molecule, leading to the formation of derivatives with altered activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of eseroline, a major metabolite of physostigmine .
Aplicaciones Científicas De Investigación
Physostigmine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study cholinesterase inhibition and the mechanisms of enzyme inhibition.
Biology: Researchers use this compound to study neurotransmission and the role of acetylcholine in the nervous system.
Medicine: It is used in the treatment of glaucoma, anticholinergic toxicity, and as a diagnostic tool for Alzheimer’s disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting cholinergic systems
Mecanismo De Acción
Physostigmine hydrobromide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By preventing the hydrolysis of acetylcholine, physostigmine increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This action stimulates both nicotinic and muscarinic receptors, leading to increased parasympathetic activity .
Molecular Targets and Pathways:
Acetylcholinesterase: The primary target of this compound.
Nicotinic and Muscarinic Receptors: These receptors are activated due to the increased availability of acetylcholine
Comparación Con Compuestos Similares
Physostigmine hydrobromide is often compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not cross the blood-brain barrier and is primarily used for peripheral applications.
Rivastigmine: Similar to physostigmine, rivastigmine crosses the blood-brain barrier and is used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used in Alzheimer’s disease, but with a different pharmacokinetic profile
Uniqueness: this compound’s ability to cross the blood-brain barrier and its rapid onset of action make it unique among cholinesterase inhibitors. Its effectiveness in treating central nervous system effects of anticholinergic toxicity sets it apart from other similar compounds .
Propiedades
Número CAS |
6091-13-0 |
|---|---|
Fórmula molecular |
C15H22BrN3O2 |
Peso molecular |
356.26 g/mol |
Nombre IUPAC |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrobromide |
InChI |
InChI=1S/C15H21N3O2.BrH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1 |
Clave InChI |
HFIWKRLOGGSAQX-PBCQUBLHSA-N |
SMILES isomérico |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
SMILES canónico |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


